molecular formula C10H9NO2 B6202091 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde CAS No. 1557545-74-0

2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde

Cat. No. B6202091
CAS RN: 1557545-74-0
M. Wt: 175.2
InChI Key:
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Description

2-Methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde (MIIC) is a heterocyclic compound that has been studied for its potential applications in various fields. MIIC has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has been studied for its potential applications in various fields. 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has been studied for its potential use in the development of pharmaceuticals, as a potential treatment for cancer, and as an antioxidant. 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has also been studied for its potential use in the development of new materials, such as polymers, and for its potential use as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is not yet fully understood. However, 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has been shown to interact with various enzymes, including cytochrome P450s, and to affect the activity of these enzymes. 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has also been shown to interact with various proteins and to affect the activity of these proteins.
Biochemical and Physiological Effects
2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has been shown to have various biochemical and physiological effects. 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has been shown to have anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial effects. 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has also been shown to have immunomodulatory, anti-angiogenic, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The use of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde in lab experiments has several advantages and limitations. One advantage of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is that it is relatively easy to synthesize and can be synthesized using a variety of methods. Additionally, 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is relatively stable and can be stored for long periods of time. However, 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The potential future directions for 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde include further research into its mechanism of action, its potential use as a pharmaceutical, its potential use as a catalyst in chemical reactions, its potential use as a material for new materials, and its potential use as an antioxidant. Additionally, further research into the biochemical and physiological effects of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde, as well as its potential use as a treatment for cancer and other diseases, is needed. Finally, further research into the advantages and limitations of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde for lab experiments is needed.

Synthesis Methods

2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde can be synthesized using a variety of methods, including the use of microwave irradiation, the use of aqueous acetic acid, and the use of a palladium-catalyzed reaction. The microwave irradiation method involves the reaction of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde and 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in an aqueous solution. The aqueous acetic acid method involves the reaction of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde and 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in an aqueous solution of acetic acid. The palladium-catalyzed reaction involves the reaction of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde and 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid in the presence of a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde involves the condensation of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid with an aldehyde.", "Starting Materials": [ "2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid", "Aldehyde (e.g. benzaldehyde)" ], "Reaction": [ "Dissolve 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid and the aldehyde in a suitable solvent (e.g. ethanol)", "Add a catalytic amount of a suitable acid catalyst (e.g. p-toluenesulfonic acid)", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then filter off any precipitated solids", "Wash the solids with a suitable solvent (e.g. ethanol) and dry under vacuum", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)" ] }

CAS RN

1557545-74-0

Molecular Formula

C10H9NO2

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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